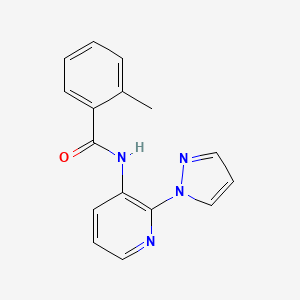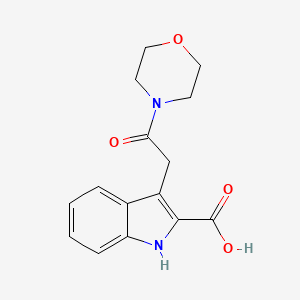![molecular formula C18H28N2O4S B7539219 N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
A-438079 exerts its effects by selectively blocking the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in various physiological processes, including inflammation, pain, and immune response. By blocking the P2X7 receptor, A-438079 inhibits the release of pro-inflammatory cytokines and reduces inflammation and pain.
Biochemical and Physiological Effects:
A-438079 has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to have neuroprotective effects in models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
A-438079 has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor. However, A-438079 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of A-438079. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of A-438079 in other diseases, including autoimmune disorders and infectious diseases. Additionally, further research is needed to understand the long-term effects of A-438079 and its potential toxicity.
Synthesis Methods
A-438079 can be synthesized using a multi-step process involving the reaction of various reagents, including cyclooctylamine, 4-methoxybenzenesulfonyl chloride, and beta-alanine. The synthesis process of A-438079 has been optimized to achieve high yields and purity.
Scientific Research Applications
A-438079 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of chronic pain. A-438079 has also been shown to have neuroprotective effects in models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-cyclooctyl-3-[(4-methoxyphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)19-14-13-18(21)20-15-7-5-3-2-4-6-8-15/h9-12,15,19H,2-8,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWQPNNFROLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)